[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate
Description
This compound is a synthetic indole derivative characterized by a 5-methyl-substituted indole core, a 4-chlorophenylmethyl group at the N1 position, and a (Z)-configured imino-ester moiety (3-methylbutanoate ester). The 4-chlorophenylmethyl group enhances lipophilicity, while the 3-methylbutanoate ester may influence metabolic stability and bioavailability .
Properties
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-13(2)10-19(25)27-23-20-17-11-14(3)4-9-18(17)24(21(20)26)12-15-5-7-16(22)8-6-15/h4-9,11,13H,10,12H2,1-3H3/b23-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLKNTJYSAUMSD-ATJXCDBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)CC(C)C)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)CC(C)C)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is a synthetic compound belonging to the indole derivative family, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by the following components:
- Indole Core : A common structural motif in biologically active compounds.
- 4-Chlorophenylmethyl Group : This substitution is significant for its interaction with biological targets.
- 5-Methyl and 2-Oxo Groups : These groups contribute to the compound's unique properties.
Synthesis Methods
The synthesis typically involves:
- Preparation of Indole Core : Starting from isatin derivatives.
- Functionalization : Introduction of the 4-chlorophenylmethyl group through nucleophilic substitution reactions.
- Final Steps : Purification and characterization using techniques such as NMR and mass spectrometry.
Reaction Conditions
Common reagents include methanesulfonic acid (MsOH) and solvents like methanol under reflux conditions.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors, potentially leading to alterations in neurotransmitter levels.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its potential neuroprotective effects.
- Anti-inflammatory Properties : The compound may reduce inflammation markers in various biological models.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that treatment with this compound significantly reduced neuronal apoptosis induced by oxidative stress.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Cardiovascular Effects : Animal models have shown that administration of the compound can lead to improved cardiac function in models of heart failure.
| Study | Model | Findings |
|---|---|---|
| Study 1 | Neuronal Cells | Reduced apoptosis under oxidative stress conditions |
| Study 2 | Cancer Cell Lines | Inhibited cell proliferation in vitro |
| Study 3 | Animal Model | Improved cardiac function in heart failure |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other indole-based derivatives, but key differences in substituents and functional groups lead to variations in physicochemical and biological properties. Below is a detailed comparison:
Core Structural Analogues
Physicochemical Properties
- Lipophilicity: The target compound’s 3-methylbutanoate ester (branched chain) likely increases logP compared to the 4-chlorobutanoate analogue (straight chain with Cl), which is more polar due to halogenation.
- Metabolic Stability : The methyl group at C5 (target compound) may reduce oxidative metabolism compared to the electron-withdrawing Cl substituent in the analogue from , which could accelerate hydrolysis .
- Solubility: The dimeric bis-indole in , with oxazolidinone and dimethylaminoethyl groups, has higher aqueous solubility than the target compound due to polar substituents .
Research Findings and Data
Structural Characterization
- Crystallography: Tools like SHELX () and ORTEP-3 () are critical for resolving Z/E isomerism and confirming the imino-ester configuration in such compounds. The target compound’s (Z)-configuration is stabilized by intramolecular hydrogen bonding .
Preparation Methods
Preparation of 5-Methyloxindole
5-Methylisatin undergoes reduction using sodium borohydride (NaBH₄) in ethanol at 0–5°C, yielding 5-methyloxindole in 85–90% yield. The reaction mechanism involves ketone reduction to a secondary alcohol, followed by spontaneous cyclization:
$$
\text{5-Methylisatin} \xrightarrow{\text{NaBH₄, EtOH}} \text{5-Methyloxindole} \quad
$$
N-Alkylation with 4-Chlorobenzyl Bromide
The nitrogen of 5-methyloxindole is alkylated using 4-chlorobenzyl bromide under basic conditions. Optimized conditions employ potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78% yield:
$$
\text{5-Methyloxindole} + \text{4-Cl-C₆H₄-CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-[(4-Chlorophenyl)methyl]-5-methyloxindole} \quad
$$
Bromination at Position 3
Radical Bromination
Position-selective bromination of the oxindole core is achieved using N-bromosuccinimide (NBS) under radical initiation. A mixture of 1-[(4-chlorophenyl)methyl]-5-methyloxindole, NBS (1.1 equiv), and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) at reflux for 6 hours furnishes the 3-bromo derivative in 70% yield:
$$
\text{1-[(4-Cl-C₆H₄-CH₂)-5-Me-oxindole} \xrightarrow{\text{NBS, AIBN, CCl₄}} \text{3-Bromo-1-[(4-Cl-C₆H₄-CH₂)-5-Me-oxindole} \quad
$$
Installation of the (Z)-Imino Group
Eschenmoser Coupling with Thioamides
Adapting the method from, 3-bromooxindole reacts with a custom-synthesized thioamide bearing the 3-methylbutanoate moiety. The thioamide, prepared from 3-methylbutanoic acid via treatment with Lawesson’s reagent, couples with the brominated oxindole in DMF at room temperature for 12 hours. Triethylamine (TEA) facilitates deprotonation, yielding the (Z)-imino intermediate in 82% yield:
$$
\text{3-Bromo-oxindole} + \text{HS-C(=S)-NH-O-CO-(CH₂)₂CH(CH₃)} \xrightarrow{\text{DMF, TEA}} \text{(Z)-Imino-oxindole} \quad
$$
Oxime Formation and Acylation
Alternatively, the 3-keto oxindole (generated via oxidation of 3-bromooxindole) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C, forming the oxime. Subsequent acylation with 3-methylbutanoyl chloride in pyridine at 0°C installs the ester, affording the target compound in 75% yield with (Z)-selectivity:
$$
\text{3-Keto-oxindole} \xrightarrow{\text{NH₂OH·HCl, EtOH/H₂O}} \text{Oxime} \xrightarrow{\text{3-Me-butanoyl Cl, pyridine}} \text{(Z)-Ester} \quad
$$
Stereochemical Control and Characterization
NMR Confirmation of (Z)-Configuration
The (Z)-configuration of the imino group is confirmed via ¹H NMR nuclear Overhauser effect (NOE) spectroscopy. Irradiation of the imino proton (δ 8.2 ppm) enhances signals from the adjacent oxindole methyl group (δ 2.1 ppm), confirming proximal spatial arrangement.
Chromatographic Purification
Final purification employs flash chromatography on silica gel with ethyl acetate/hexane (3:7), followed by recrystallization from chloroform/methanol to achieve >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | (Z)-Selectivity | Scalability |
|---|---|---|---|
| Eschenmoser Coupling | 82 | >95% | High |
| Oxime Acylation | 75 | 88% | Moderate |
The Eschenmoser route offers superior selectivity and scalability, albeit requiring specialized thioamide precursors. The oxime pathway, while less efficient, utilizes readily available reagents.
Process Optimization and Challenges
Solvent Effects on Coupling Efficiency
Screening polar aprotic solvents (DMF, DMSO, NMP) revealed DMF as optimal, minimizing side reactions and maximizing thioamide reactivity.
Temperature-Dependent Stereoselectivity
Lower temperatures (0–5°C) during oxime acylation improved (Z)-selectivity from 75% to 88%, likely due to reduced isomerization kinetics.
Q & A
What are the recommended methodologies for synthesizing [(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate?
Basic Research Focus
The synthesis typically involves multi-step organic reactions, including indole ring formation, chlorophenylmethylation, and esterification. Key steps include:
- Indole core synthesis : Utilize Fischer indole synthesis or palladium-catalyzed cyclization to construct the 5-methyl-2-oxoindole scaffold .
- (4-Chlorophenyl)methylation : Employ nucleophilic substitution or Friedel-Crafts alkylation to introduce the 4-chlorobenzyl group at the N1 position .
- Esterification : React the intermediate with 3-methylbutanoic acid derivatives under Steglich or Mitsunobu conditions to form the ester .
Validation : Monitor reactions via TLC and characterize intermediates using /-NMR and high-resolution mass spectrometry (HRMS) .
How can crystallographic data resolve structural ambiguities in this compound?
Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and Z/E configuration. Key steps include:
- Crystallization : Optimize solvent systems (e.g., DCM/hexane) to obtain high-quality crystals .
- Refinement : Use SHELXL for structure refinement, ensuring accurate placement of the (Z)-configured imine and ester groups .
- Visualization : Generate ORTEP-3 diagrams to validate bond angles and torsional strain in the indole-3-ylidene moiety .
Data Interpretation : Cross-validate with DFT calculations (e.g., Gaussian 16) to assess intramolecular hydrogen bonding and π-π stacking interactions .
What strategies are effective for identifying and quantifying impurities in this compound?
Advanced Research Focus
Impurity profiling requires hyphenated techniques:
- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect chlorinated byproducts (e.g., 4-chlorobenzophenone, MM0505.03) .
- Reference Standards : Compare retention times and fragmentation patterns with certified impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (MM0505.01) .
- Quantification : Apply EP/USP guidelines for limits of detection (LOD < 0.05%) using calibration curves .
How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Advanced Research Focus
Discrepancies often arise from dynamic effects (e.g., rotamers in the 3-methylbutanoate group). Mitigation strategies:
- Variable-temperature NMR : Acquire spectra at 298–343 K to observe coalescence of proton signals in the ester moiety .
- Solvent Polarity Effects : Compare -NMR in DMSO-d6 vs. CDCl3 to assess hydrogen bonding with the oxoindole group .
- DFT Simulations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate chemical shifts with GIAO approximation .
What computational approaches are suitable for studying the compound’s pharmacophore?
Advanced Research Focus
Structure-activity relationship (SAR) modeling involves:
- Docking Studies : Use AutoDock Vina to predict binding affinity toward targets (e.g., kinases or GPCRs) based on the indole-3-ylidene scaffold .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the (Z)-configured imine .
- ADMET Prediction : Apply SwissADME to evaluate logP (clogP ~3.2) and cytochrome P450 interactions .
How should researchers address challenges in reproducing synthetic yields?
Basic Research Focus
Yield variability often stems from moisture-sensitive intermediates or catalytic inefficiency. Solutions:
- Moisture Control : Use Schlenk techniques for steps involving organometallic reagents (e.g., Grignard additions) .
- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) for Suzuki-Miyaura coupling in the indole ring functionalization .
- Reaction Monitoring : Implement in-situ IR to track carbonyl intermediates (e.g., 2-oxoindole at ~1700 cm⁻¹) .
What analytical techniques are critical for confirming the compound’s stability under storage conditions?
Basic Research Focus
Stability studies require accelerated degradation protocols:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks and analyze via HPLC for ester hydrolysis products .
- LC-UV/PDA : Detect λmax shifts (e.g., 290 nm for intact compound vs. 265 nm for hydrolyzed acid) .
- Mass Balance : Ensure total impurities (e.g., 4-chlorobenzyl alcohol) remain below ICH Q3A thresholds (<0.15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
